molecular formula C9H11N3O4 B13030814 2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid

2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid

Cat. No.: B13030814
M. Wt: 225.20 g/mol
InChI Key: XMFMKNMVWCFHBR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(6-nitropyridin-3-yl)acetic acid is a synthetically derived small molecule characterized by a nitro-substituted pyridine ring and an alpha-amino acid functionality. The presence of both a strong electron-withdrawing nitro group and the dimethylamino moiety on the same acetic acid scaffold makes this compound a potential multi-functional building block in organic synthesis. It is primarily investigated as a key synthetic intermediate for the construction of more complex nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry and materials science . Researchers value this compound for its potential to undergo various reactions; the nitro group can be reduced to an amine for further functionalization, while the acetic acid chain can be used in coupling reactions or cyclization processes. For instance, enaminone derivatives with dimethylamino groups are widely recognized as versatile precursors for a diverse range of heterocycles, including pyridines, pyrimidines, and fused ring systems . The exact mechanism of action and specific research applications for this compound are [ Area requiring literature review: e.g., focused on the development of novel kinase inhibitors, explored as a scaffold for antibiotic agents, or under investigation in material science ]. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

2-(dimethylamino)-2-(6-nitropyridin-3-yl)acetic acid

InChI

InChI=1S/C9H11N3O4/c1-11(2)8(9(13)14)6-3-4-7(10-5-6)12(15)16/h3-5,8H,1-2H3,(H,13,14)

InChI Key

XMFMKNMVWCFHBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CN=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Halogenated Amino Pyridine Intermediates

A common approach starts from 4-chloro-2-aminopyridine, which undergoes nitration to form 4-chloro-2-amino-3-nitropyridine. This intermediate is critical for subsequent transformations.

  • Nitration : Using a nitrating mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (25–30°C) yields 4-chloro-2-amino-3-nitropyridine with moderate to good yields (~60%).
  • Diazotization and Hydrolysis : The amino group is converted via diazotization using sodium nitrite and hydrochloric acid at 0–5°C, followed by hydrolysis at 60–80°C to yield 4-chloro-3-nitropyridin-2-ol.

Conversion to Dichloronitropyridine

The 4-chloro-3-nitropyridin-2-ol is further treated with phosphorus oxychloride and a base such as diisopropylethylamine at elevated temperatures (90–100°C) to form 2,4-dichloro-3-nitropyridine.

Selective Substitution

2,4-Dichloro-3-nitropyridine undergoes nucleophilic substitution with sodium acetate in dimethylformamide (DMF) at 120–125°C to selectively replace one chlorine, yielding 2-chloro-3-nitropyridin-4-ol.

Representative Reaction Conditions and Yields

Step Reaction Reagents/Conditions Temperature Yield (%) Notes
1 Nitration of 4-chloro-2-aminopyridine HNO3/H2SO4 mixture 25–30°C 60 Formation of 4-chloro-2-amino-3-nitropyridine
2 Diazotization and hydrolysis NaNO2, HCl; 0–5°C then 60–80°C 0–80°C Not specified Conversion to 4-chloro-3-nitropyridin-2-ol
3 Chlorination Phosphorus oxychloride, base 90–100°C 57.5 Formation of 2,4-dichloro-3-nitropyridine
4 Nucleophilic substitution Sodium acetate in DMF 120–125°C 50 Formation of 2-chloro-3-nitropyridin-4-ol
5 Amide formation (example for related derivatives) Cyclopropane carbonyl chloride, base -10 to 35°C ~70 Example of amide derivative synthesis

Industrial and Practical Considerations

  • The described processes utilize industrially friendly reagents such as phosphorus oxychloride and nitrating mixtures.
  • Reaction steps are optimized for fewer stages and cost-effectiveness.
  • Control of temperature during nitration and diazotization is critical for selectivity and yield.
  • Use of phase transfer catalysts and solvents like acetonitrile and DMF facilitates efficient reactions.
  • Workup procedures involve standard extraction, drying, and crystallization steps to isolate pure intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted products with different nucleophiles replacing the dimethylamino group.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities due to its structural characteristics. Notably, compounds containing the dimethylamine pharmacophore have been associated with:

  • Antimicrobial Activity : Compounds similar to 2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid have demonstrated effectiveness against various bacterial strains, making them candidates for antibiotic development .
  • Anticancer Potential : The nitropyridine component has been linked to anticancer properties, as it can influence pathways involved in tumor growth and metastasis. Research indicates that derivatives of dimethylamine can be tailored to enhance their efficacy against specific cancer types .
  • Analgesic Effects : This compound may also play a role in pain management therapies, as some dimethylamine derivatives have shown analgesic properties in clinical studies .

Synthesis and Structure-Activity Relationships

The synthesis of 2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid typically involves several steps, including the modification of the dimethylamine scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing its biological activity. For instance:

  • Modification Strategies : Variations in substitution patterns on the pyridine ring can significantly affect the compound's potency and selectivity toward biological targets. Systematic modifications have led to the discovery of more potent analogs with improved bioavailability .
  • In Vitro Studies : Various studies have evaluated the inhibitory effects of related compounds on key enzymes like acyl-CoA:cholesterol O-acyltransferase (ACAT), which is relevant for cholesterol metabolism and cardiovascular diseases .

Therapeutic Applications

The therapeutic applications of 2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid are broad, encompassing:

  • Cardiovascular Diseases : Due to its ability to modulate lipid metabolism, this compound could be developed into treatments for conditions like hypercholesterolemia and atherosclerosis. In vivo studies have shown promising results in reducing atherosclerotic plaque development .
  • Cancer Treatment : The anticancer properties make it a candidate for further development as an adjunct therapy in oncology, particularly for resistant cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study highlighted the effectiveness of dimethylamine derivatives against multi-drug resistant bacterial strains, showcasing their potential as new antibiotics .
  • Anticancer Research :
    • Research involving aza-acridine derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, suggesting that 2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid could follow suit with further optimization .
  • Cholesterol Modulation :
    • Investigations into ACAT inhibitors revealed that structural modifications led to enhanced hypocholesterolemic activity in animal models, supporting its application in cardiovascular health .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Nitro Group vs. Trifluoromethyl Group : The nitro group in the target compound is strongly electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to trifluoromethyl-substituted analogs (e.g., CAS:1311279-83-0). The trifluoromethyl group, while also electron-withdrawing, enhances lipophilicity and resistance to metabolic degradation .
  • Pyrazinone derivatives (CAS:1824293-17-5) exhibit increased polarity due to the oxo group, affecting solubility in aqueous media .

Physicochemical Properties

  • Solubility: The dimethylamino group enhances water solubility compared to non-polar analogs like 2-(3-(trifluoromethyl)phenyl)acetic acid (CAS:1007878-82-1). However, the nitro group may reduce solubility relative to hydroxyl or ester-containing derivatives .

Biological Activity

2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group and a nitropyridine moiety. With a molecular formula of C₉H₁₁N₃O₄ and a molecular weight of approximately 225.200 g/mol, this compound has garnered interest in medicinal chemistry for its potential biological activities.

Chemical Structure and Properties

The compound features:

  • Dimethylamino Group : This contributes to its basicity and potential interaction with biological targets.
  • Nitropyridine Moiety : This functional group is known for its ability to enhance binding affinity to various proteins and enzymes.

Biological Activity Overview

Initial studies indicate that 2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid exhibits significant biological activities, particularly in pharmacological applications. Its interactions with biological targets such as enzymes and receptors suggest potential therapeutic uses.

Table 1: Summary of Key Features

PropertyValue
Molecular FormulaC₉H₁₁N₃O₄
Molecular Weight225.200 g/mol
Functional GroupsDimethylamino, Nitropyridine
Potential ApplicationsMedicinal chemistry, enzyme inhibition

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The nitro group enhances binding affinity, while the dimethylamino group influences pharmacokinetics. Preliminary studies suggest that this compound may interact with proteins involved in disease pathways, although comprehensive kinetic studies are still needed.

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, related compounds were evaluated for their ability to inhibit cell proliferation in uterine sarcoma cell lines (MES-SA and MES-SA/Dx5), showing enhanced activity due to specific substitutions like methoxy groups .
  • Structure-Activity Relationship (SAR) : The unique combination of the dimethylamino group and the nitropyridine moiety may confer distinct biological activities compared to analogs. SAR studies have highlighted that modifications in these groups can lead to significant changes in potency against various biological targets.
  • Enzyme Interaction : Interaction studies have shown that 2-(Dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid may inhibit enzymes critical for tumor growth, suggesting its potential as an anti-cancer agent. The nitro group may facilitate interactions with target proteins relevant in cancer pathways.

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